molecular formula C10H14O2 B14771179 1-Methoxy-4-(methoxymethyl)-2-methylbenzene

1-Methoxy-4-(methoxymethyl)-2-methylbenzene

Cat. No.: B14771179
M. Wt: 166.22 g/mol
InChI Key: WOIXRLOIVITZBK-UHFFFAOYSA-N
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Description

1-Methoxy-4-(methoxymethyl)-2-methylbenzene is an organic compound with the molecular formula C10H14O2 It is a derivative of benzene, featuring methoxy and methoxymethyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(methoxymethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the methylation of 4-hydroxy-2-methylbenzyl alcohol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-4-(methoxymethyl)-2-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring. For example, nitration using nitric acid and sulfuric acid can yield nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products Formed:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro derivatives.

Scientific Research Applications

1-Methoxy-4-(methoxymethyl)-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-(methoxymethyl)-2-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methoxymethyl groups can influence the compound’s binding affinity and specificity. The pathways involved may include metabolic transformations and signal transduction processes.

Comparison with Similar Compounds

    1-Methoxy-4-methylbenzene: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    1-Methoxy-2-methylbenzene: The position of the methyl group affects the compound’s reactivity and applications.

    1-Methoxy-4-(methylthio)benzene: Contains a methylthio group instead of a methoxymethyl group, leading to different chemical behavior.

Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

1-methoxy-4-(methoxymethyl)-2-methylbenzene

InChI

InChI=1S/C10H14O2/c1-8-6-9(7-11-2)4-5-10(8)12-3/h4-6H,7H2,1-3H3

InChI Key

WOIXRLOIVITZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)COC)OC

Origin of Product

United States

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